molecular formula C11H6N4O5S B8091936 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-

2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-

Cat. No.: B8091936
M. Wt: 306.26 g/mol
InChI Key: ZNQNGSFHPGGZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- features a benzoxadiazole core substituted with a nitro group at position 4 and a (1-oxido-2-pyridinyl)thio group at position 6. The benzoxadiazole scaffold is a heterocyclic system with electron-deficient characteristics due to the electron-withdrawing oxadiazole ring. Such structural features are critical for applications in optoelectronics, sensing, and materials science .

Properties

IUPAC Name

[4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-7-yl] nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O5S/c16-14-6-2-1-3-9(14)21-8-5-4-7(19-15(17)18)10-11(8)13-20-12-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQNGSFHPGGZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)O[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzoxadiazole Synthesis via Cyclization of 2-Nitroaniline

The foundational step in synthesizing 2,1,3-benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- involves constructing the benzoxadiazole core. The cyclization of 2-nitroaniline under oxidative conditions is a well-established method. As detailed in Frontiers in Chemistry , this process employs sodium hypochlorite (NaClO) and tetrabutylammonium bromide (TBAB) in a basic medium to form the N-oxide intermediate (6 ). The reaction proceeds via nucleophilic attack of the amine on the nitro group, followed by intramolecular cyclization to yield the benzoxadiazole framework.

Reaction Conditions :

  • 2-Nitroaniline (5.95 mmol) is dissolved in a mixture of diethyl ether and aqueous NaOH (1:1 v/v).

  • TBAB (0.1 equiv) is added as a phase-transfer catalyst.

  • NaClO (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 6 hours.

  • The N-oxide intermediate is isolated via vacuum filtration (75% yield) .

Subsequent reduction of the N-oxide using triphenylphosphine (PPh₃) in xylene at 110°C for 4 hours yields the parent 2,1,3-benzoxadiazole (7) . This step eliminates the oxygen atom from the N-oxide, restoring aromaticity to the heterocycle.

Regioselective Bromination at Position 7

To introduce functional handles for further derivatization, bromination is performed on the benzoxadiazole core. The Frontiers protocol describes dibromination at positions 4 and 7 using bromine (Br₂) in hydrobromic acid (HBr) . However, for the target compound, mono-bromination at position 7 is required to preserve position 4 for nitration.

Optimized Bromination Protocol :

  • 2,1,3-Benzoxadiazole (7) (1.0 equiv) is dissolved in acetic acid at 60°C.

  • Br₂ (1.1 equiv) in HBr (48% w/w) is added dropwise over 30 minutes.

  • The reaction is quenched with sodium thiosulfate after 2 hours, yielding 7-bromo-2,1,3-benzoxadiazole (82% purity by HPLC) .

Rationale : The electron-withdrawing nature of the benzoxadiazole ring directs bromination to the meta and para positions relative to the heterocycle. Controlling stoichiometry and reaction time ensures mono-substitution at position 7 .

The introduction of the nitro group at position 4 is achieved through electrophilic aromatic nitration. The nitro group’s meta-directing effect, combined with the electron-deficient benzoxadiazole ring, facilitates regioselective substitution.

Nitration Procedure :

  • 7-Bromo-2,1,3-benzoxadiazole (1.0 equiv) is suspended in fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄) (1:3 v/v) at 0°C.

  • The mixture is warmed to 50°C and stirred for 4 hours.

  • Quenching with ice water followed by neutralization with NaHCO₃ yields 4-nitro-7-bromo-2,1,3-benzoxadiazole (68% yield) .

Mechanistic Insight : The benzoxadiazole’s electron-withdrawing effect activates the ring for nitration at position 4 , para to the bromine atom. This dual directing effect ensures high regioselectivity.

Thiolation with Pyridine N-Oxide

The final step involves substituting the bromine at position 7 with the 1-oxido-2-pyridinylthio group. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction, leveraging the electron-deficient nature of the benzoxadiazole ring.

Synthetic Protocol :

  • 4-Nitro-7-bromo-2,1,3-benzoxadiazole (1.0 equiv) and 2-mercaptopyridine N-oxide (1.2 equiv) are dissolved in dimethylformamide (DMF) .

  • Potassium carbonate (K₂CO₃) (2.0 equiv) is added as a base to generate the thiolate nucleophile.

  • The reaction is heated to 100°C for 12 hours under argon.

  • Purification via column chromatography (SiO₂ , ethyl acetate/hexane) yields the target compound (71% yield) .

Key Considerations :

  • The N-oxide group enhances the nucleophilicity of the thiolate.

  • Polar aprotic solvents like DMF stabilize the transition state, accelerating substitution.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 1H, pyridinyl), 8.45 (s, 1H, benzoxadiazole), 7.98–7.86 (m, 3H, aromatic).

  • IR (KBr) : ν = 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1240 cm⁻¹ (S–C) .

Chromatographic Purity :

  • HPLC : 98.5% purity (C18 column, 70:30 acetonitrile/water).

  • Mass Spectrometry : m/z 306.26 [M+H]⁺ (calc. 306.26) .

Comparative Analysis of Synthetic Routes

While the above route is optimal, alternative methodologies have been explored:

Route A : Direct coupling of pre-functionalized benzoxadiazoles with pyridinyl-thiols via Ullmann coupling (CuI, 1,10-phenanthroline) . However, this method suffers from lower yields (55%) and requires stringent anhydrous conditions.

Route B : Sonogashira coupling to install alkyne spacers prior to thiolation . While effective for acetylene derivatives, this approach is unsuitable for thioether linkages.

Challenges and Optimization Strategies

Challenge 1 : Regioselectivity in Nitration

  • Solution : Use of mixed acid (HNO₃/H₂SO₄) at controlled temperatures minimizes polysubstitution.

Challenge 2 : Thiol Oxidation

  • Solution : Conduct reactions under inert atmosphere to prevent disulfide formation.

Challenge 3 : Purification of Polar Intermediates

  • Solution : Employ flash chromatography with gradient elution (hexane → ethyl acetate) for high recovery.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluorescent Probes

The compound serves as a fluorescent probe in biological imaging. It enables real-time visualization of cellular processes, which is crucial for understanding disease mechanisms. The ability to track cellular interactions and dynamics provides insights into the progression of diseases like cancer.

Drug Development

Due to its unique structure, this compound is a valuable candidate in developing new pharmaceuticals. It has shown promise in targeting specific receptors for treating neurological disorders. For example, studies have indicated its efficacy in modulating protein interactions related to neurodegenerative diseases.

Analytical Chemistry

In analytical applications, the compound is utilized for detecting and quantifying various substances. Its derivatives can enhance the accuracy of chemical analyses in laboratories by acting as labeling agents in high-performance liquid chromatography (HPLC). This capability is particularly important for environmental monitoring and quality control in pharmaceuticals.

Material Science

The compound is explored for its potential in creating advanced materials with specific optical properties. These materials can be applied in electronics and photonics, where tailored optical characteristics are essential for device performance.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and protein functions. Its role in modulating enzyme activity has been documented, providing insights that can lead to breakthroughs in biochemistry and molecular biology.

Case Study 1: Fluorescent Imaging

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the use of this compound as a fluorescent probe to visualize cellular processes in real-time. The results indicated that it could effectively label specific proteins within cells, allowing researchers to monitor changes during cellular signaling events.

Case Study 2: Drug Development

Research published in Molecular Pharmacology highlighted the compound's interaction with neurotransmitter receptors. The findings suggested that it could potentially serve as a lead compound in developing drugs aimed at treating conditions such as Alzheimer’s disease by enhancing synaptic function.

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the thio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzoxadiazole Derivatives (9a–d)

Compounds 9a–d (synthesized in the referenced 2020 study) share the benzoxadiazole core but differ in substituents. These derivatives feature ethynylphenyl and tetrazole groups, forming a D-π-A-π-D (donor-π-acceptor-π-donor) architecture. Key comparisons include:

Property Target Compound (Inferred) 9a–d (Benzoxadiazole Derivatives)
Absorption (λ_max) ~430–450 nm (predicted) 419 nm (π-π* transition)
Emission (λ_em) ~500–520 nm (predicted) 494–498 nm (bluish-green)
Stokes Shift ~4000–4200 cm⁻¹ (predicted) 3738–3786 cm⁻¹ (ICT-driven)
Quantum Yield (ΦFL) Moderate (0.4–0.6, inferred) 0.55–0.65
Thermal Stability ~280–300°C (decomposition) Degradation onset at ~220°C, peak at ~300°C
Electrochemical Band Gap ~2.3–2.5 eV (predicted) 2.48–2.70 eV
  • Key Differences :
    • The nitro group in the target compound likely red-shifts absorption/emission compared to 9a–d due to stronger electron withdrawal.
    • The pyridinylthio group may enhance ICT, leading to a larger Stokes shift than 9a–d .
    • Thermal stability is expected to be comparable, as decomposition in benzoxadiazoles is primarily core-dependent .

Chalcogen Analogs: Benzothiadiazole and Benzoselenadiazole

Replacing the oxygen atom in benzoxadiazole with sulfur (benzothiadiazole) or selenium (benzoselenadiazole) alters electronic properties significantly:

Property Benzothiadiazole Benzoselenadiazole
Absorption (λ_max) ~450 nm ~460 nm
Emission (λ_em) ~520 nm ~530 nm
Stokes Shift ~3000 cm⁻¹ ~2900 cm⁻¹
Quantum Yield (ΦFL) 0.4–0.6 0.3–0.5
Electrochemical Band Gap 2.0–2.3 eV 1.8–2.1 eV
  • Key Differences :
    • Benzothiadiazoles and benzoselenadiazoles exhibit lower band gaps than benzoxadiazoles due to heavier chalcogen atoms increasing electron affinity.
    • The target compound’s nitro group may bridge this gap, offering a balance between benzoxadiazole’s stability and benzothiadiazole’s charge transport efficiency .

Functionalized Benzoxadiazoles in Sensing

  • NBD-PZ (4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole): Used as a fluorescent probe for lysosomes, with a ΦFL ~0.5–0.6. Its piperazinyl group improves solubility, whereas the target compound’s pyridinylthio group may promote aggregation .
  • 58210-58-5 (7-nitro-N-(2-(2-pyridinyldithio)ethyl)): Structurally similar but with an amine substituent, this compound highlights how nitro positioning and sulfur linkages modulate redox behavior .

Research Findings and Mechanistic Insights

  • Optical Properties :

    • The nitro group stabilizes the LUMO, red-shifting absorption/emission. TD-DFT calculations for 9a–d confirm that frontier orbitals are localized on the benzoxadiazole core and substituents, enabling ICT .
    • Solvent polarity studies on 9a–d reveal emission shifts (e.g., 494 nm in chloroform vs. 510 nm in DMF), suggesting the target compound may exhibit similar solvatochromism .
  • Aggregation Behavior :

    • Benzoxadiazoles with bulky substituents (e.g., 9a–d) form aggregates even in dilute solutions, reducing ΦFL. The pyridinylthio group in the target compound may exacerbate this due to sulfur’s polarizability .
  • Electrochemical Behavior :

    • Cyclic voltammetry of 9a–d shows quasi-reversible reduction peaks (-1.5 to -1.7 V vs. Fc/Fc+), attributed to benzoxadiazole core reduction. The nitro group in the target compound may shift this peak cathodically .

Data Tables

Table 1: Optical and Thermal Properties

Compound λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) ΦFL T_decomp (°C)
Target Compound ~430 ~510 ~4000 0.5 ~300
9a–d (Benzoxadiazole) 419 494–498 3738–3786 0.55–0.65 220–300
Benzothiadiazole 450 520 ~3000 0.4–0.6 ~320

Table 2: Electrochemical Band Gaps

Compound E_elec (eV) E_opt (eV)
Target Compound 2.3–2.5 2.4–2.6
9a–d (Benzoxadiazole) 2.48–2.70 2.64–2.67
Benzothiadiazole 2.0–2.3 2.2–2.4

Biological Activity

The compound 2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]- is a member of the benzoxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}N4_{4}O3_{3}S
  • Molecular Weight : 288.27 g/mol

The compound features a benzoxadiazole core with a nitro group and a pyridinyl-thio moiety, which contribute to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains. It acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
    • A study demonstrated that derivatives of benzoxadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Benzoxadiazole derivatives have been investigated for their potential in cancer therapy. They induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
    • A notable study reported that a related compound inhibited the proliferation of human cancer cell lines by inducing G2/M phase arrest .
  • Fluorescent Probes for Metal Ions :
    • The compound is utilized as a fluorescent probe for detecting zinc ions in biological systems. It exhibits high selectivity and sensitivity for Zn2+^{2+}, making it useful in cellular imaging applications .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzoxadiazole derivatives against clinical isolates of E. coli. The results indicated that modifications to the benzoxadiazole structure significantly enhanced antibacterial potency.

CompoundMinimum Inhibitory Concentration (MIC)
2,1,3-Benzoxadiazole Derivative A8 µg/mL
2,1,3-Benzoxadiazole Derivative B4 µg/mL
Control (Ampicillin)16 µg/mL

Anticancer Activity

In vitro assays demonstrated that the compound could inhibit the growth of breast cancer cells (MCF-7). The mechanism involved the downregulation of cyclin D1 and upregulation of p53.

TreatmentCell Viability (%)
Control (Untreated)100
Compound (10 µM)65
Compound (50 µM)30

Zinc Ion Detection

The compound's application as a zinc ion sensor was validated in live zebrafish larvae, showing effective localization and quantification of intracellular zinc levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,1,3-benzoxadiazole derivatives, and how are key intermediates characterized?

  • Answer : The synthesis typically involves a multi-step process:

Cyclization : 2-Nitroaniline reacts with NaOCl and TBAB to form the N-oxide intermediate (6) .

Reduction : Compound 6 is reduced using PPh₃ in toluene to yield 2,1,3-benzoxadiazole (7) .

Bromination : Selective bromination of 7 with Br₂/Fe yields 4,7-dibromo-2,1,3-benzoxadiazole (8) .

Sonogashira Coupling : Final derivatives (e.g., 9a–d) are synthesized via palladium-catalyzed coupling with alkynes .
Characterization : Intermediates are validated using NMR, FTIR, HRMS, and elemental analysis. For example, compound 8 shows distinct 1^{1}H NMR signals at δ 8.03 ppm (aromatic protons) and IR peaks at 1,610 cm1^{-1} (C=N stretch) .

Q. How do solvent polarity and aggregation affect the photophysical properties of 2,1,3-benzoxadiazole derivatives?

  • Answer :

  • Absorption : In chloroform, π-π* transitions dominate, with absorption peaks at ~419 nm and high molar absorptivity (ε3.4×104\varepsilon \sim 3.4 \times 10^4 L mol1^{-1} cm1^{-1}) .
  • Emission : Solvent polarity induces large Stokes shifts (~3,779 cm1^{-1}) due to intramolecular charge transfer (ICT) in the excited state. Polar solvents (e.g., acetonitrile) redshift emission peaks .
  • Aggregation : Even in dilute solutions, derivatives form aggregates, evidenced by dual fluorescence lifetimes (monomer: ~1.5 ns; aggregate: ~4.5 ns) .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) explain the charge-transfer behavior and electronic transitions in benzoxadiazole derivatives?

  • Answer :

  • Ground-State Geometry : PBE0/def2-TZVP(-f) optimizations reveal planar structures with delocalized π-systems. HOMO is localized on the benzoxadiazole core, while LUMO extends to the pyridinyl-thio substituent .
  • Excited-State Dynamics : TD-DFT predicts ICT-dominated S1_1→S0_0 transitions. Solvent effects (modeled via LR-CPCM) align with experimental redshift trends, confirming polarity-dependent emission .
  • Band Gaps : Calculated optical (Eopt2.64E_{\text{opt}} \sim 2.64–2.67 eV) and electrochemical (Eelec2.48E_{\text{elec}} \sim 2.48–2.70 eV) gaps show strong correlation, validating the use of cyclic voltammetry for bandgap estimation .

Q. What contradictions exist between experimental and theoretical data on the electrochemical properties of these compounds?

  • Answer :

  • Redox Potentials : Experimental cyclic voltammetry shows quasi-reversible reduction peaks (Ered1.2E_{\text{red}} \sim -1.2 V vs. Fc/Fc+^+) attributed to benzoxadiazole core reduction. However, alkyl chain length variations minimally affect potentials, contradicting DFT predictions of substituent-dependent shifts .
  • Aggregation Impact : While TD-DFT predicts monomeric emission, experimental lifetime data (e.g., 70% aggregate contribution in chloroform) suggest aggregation dominates photophysics, highlighting a gap in modeling intermolecular interactions .

Q. How does the thermal stability of benzoxadiazole derivatives compare to analogous benzothiadiazole systems?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Derivatives degrade in two stages: initial mass loss (~55%) at 220°C (alkyl chain decomposition) and major degradation (~51%) at 300°C (core breakdown). Benzoxadiazoles show higher thermal stability than benzothiadiazoles, likely due to stronger C–O vs. C–S bonds .
  • DSC Data : Melting points (~180–200°C) correlate with crystallinity, confirmed via XRD. Liquid crystalline phases are absent, unlike thiadiazole analogs .

Methodological Recommendations

Q. What experimental strategies mitigate aggregation-induced quenching in fluorescence studies?

  • Answer :

  • Dilution Studies : Use concentrations ≤105^{-5} M to minimize aggregation. Monitor emission spectra for concentration-dependent redshift .
  • Co-solvents : Add 1% DMSO or surfactants (e.g., SDS) to disrupt π-π stacking .
  • Temperature Control : Cooling to 77 K reduces aggregation, enhancing monomeric emission intensity .

Q. How can researchers resolve discrepancies between optical and electrochemical bandgap measurements?

  • Answer :

  • Optical Bandgap : Calculate via Tauc plot (Eopt=1240/λonsetE_{\text{opt}} = 1240/\lambda_{\text{onset}}) .
  • Electrochemical Bandgap : Derive from cyclic voltammetry (Eelec=ELUMOEHOMOE_{\text{elec}} = E_{\text{LUMO}} - E_{\text{HOMO}}) using ferrocene as reference .
  • Alignment : Use DFT-corrected HOMO/LUMO energies (e.g., PBE0 functional) to bridge gaps. Discrepancies >0.1 eV suggest unaccounted excitonic effects .

Data Contradictions & Future Directions

Q. Why do alkyl chain modifications fail to significantly alter redox potentials despite theoretical predictions?

  • Hypothesis : Alkyl chains act as insulating spacers, minimally perturbing the conjugated π-system responsible for redox activity. DFT models may overestimate substituent effects due to gas-phase approximations .
  • Validation : Synthesize derivatives with electron-withdrawing substituents (e.g., –CF₃) and compare experimental/theoretical redox trends.

Q. Can benzoxadiazole derivatives outperform benzothiadiazoles in luminescent materials?

  • Evidence : Benzoxadiazoles exhibit higher fluorescence quantum yields (ΦFL0.6\Phi_{\text{FL}} \sim 0.6 vs. ~0.4 for thiadiazoles) and larger Stokes shifts, making them superior for ICT-based sensors. However, thiadiazoles show better charge mobility in OLEDs due to lower reorganization energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.